Methyl 6-cyano-2-hydroxy-1-naphthoate
Description
Methyl 6-cyano-2-hydroxy-1-naphthoate is a naphthalene derivative characterized by a methyl ester group at position 1, a hydroxyl group at position 2, and a cyano substituent at position 6. Its IUPAC name is methyl 6-cyano-2-hydroxynaphthalene-1-carboxylate.
Properties
IUPAC Name |
methyl 6-cyano-2-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-17-13(16)12-10-4-2-8(7-14)6-9(10)3-5-11(12)15/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBDCLJTFZSURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-2-hydroxy-1-naphthoate typically involves the esterification of 6-cyano-2-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-2-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 6-cyano-2-naphthoic acid.
Reduction: Formation of 6-amino-2-hydroxy-1-naphthoate.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyano-2-hydroxy-1-naphthoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-hydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 6-cyano-2-hydroxy-1-naphthoate with structurally related naphthoic acid derivatives, highlighting substituents, positions, key properties, and applications:
Key Observations:
Ester vs. Carboxylic Acid: this compound’s ester group at position 1 may improve solubility in organic solvents compared to carboxylic acid derivatives (e.g., 6-Methoxy-2-naphthoic Acid).
Positional Effects: Substitution at position 6 (cyano, methoxy, or hydroxy) influences electronic and steric properties. For example, the cyano group’s electron-withdrawing nature could alter acidity at the adjacent hydroxyl group compared to methoxy’s electron-donating effect.
Applications: While this compound’s specific uses are undocumented, structurally similar compounds (e.g., 6-Methoxy-1-naphthoic Acid) are linked to pharmaceutical development .
Safety: Limited hazard data exist for the target compound, but analogs like 6-Hydroxy-1-naphthoic Acid require precautions against oxidative agents .
Biological Activity
Methyl 6-cyano-2-hydroxy-1-naphthoate, with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a cyano group and a hydroxy group, along with a methyl ester. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing key signaling pathways, including NF-κB, JNK, and p38 MAPK pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed an IC50 value of 0.5 µg/mL against Staphylococcus aureus and 2 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. By inhibiting pro-inflammatory cytokine production and modulating immune responses, it can effectively reduce inflammation. Furthermore, its antimicrobial activity may be attributed to disrupting bacterial cell wall synthesis or function .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of LPS-induced inflammation in macrophages (IC50 values not specified) |
| Study 2 | Showed antimicrobial activity with IC50 values of 0.5 µg/mL against S. aureus and 2 µg/mL against E. coli |
| Study 3 | Investigated its use in drug development due to unique structural properties, suggesting applications in treating inflammatory and infectious diseases |
Applications in Medicinal Chemistry
Given its promising anti-inflammatory and antimicrobial activities, this compound is being explored for potential applications in drug development. Its unique chemical structure allows it to serve as a building block for synthesizing more complex organic molecules that could lead to novel therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
